molecular formula C16H25NO6 B4892934 Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol

Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol

Cat. No.: B4892934
M. Wt: 327.37 g/mol
InChI Key: ZYBNNZVEQGYQGU-UHFFFAOYSA-N
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Description

Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a substituted ethanolamine. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH. It is a naturally occurring compound found in many plants and vegetables. The compound 2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol is a derivative of ethanolamine, which is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol typically involves the reaction of oxalic acid with 2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or diethyl ether, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalates and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalates, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its effects are mediated through its ability to chelate metal ions, alter pH, and participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid with various industrial applications.

    Calcium oxalate: A naturally occurring compound found in plants and animals.

Uniqueness

Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol is unique due to its combination of oxalic acid and ethanolamine derivatives, providing distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-11-5-6-12(2)14(13(11)3)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h5-6,15-16H,4,7-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBNNZVEQGYQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCNCCO)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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